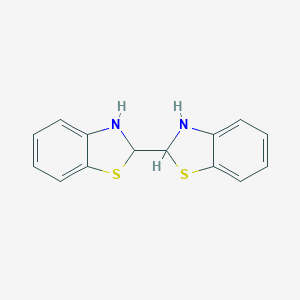

2,2'-联苯并噻唑啉

描述

2,2’-Bibenzothiazoline is a chemical compound with the molecular formula C14H12N2S2 . It has an average mass of 272.388 Da and a monoisotopic mass of 272.044189 Da . It is also known by other names such as 2,2’,3,3’-Tetrahydro-2,2’-bi-1,3-benzothiazol .

Synthesis Analysis

This method involves the solid-phase synthesis of these compounds . Another approach involves the coupling of o-aminothiophenols and gem-dibromomethylarenes in the presence of a catalytic amount of molecular I2, tert-butoxide, and pyridine under reflux conditions .

Molecular Structure Analysis

The molecular structure of 2,2’-Bibenzothiazoline consists of a benzothiazole ring system. The carbon at the 2nd position is the most active site from a synthetic and medicinal point of view . Changes in the functional group at the 2nd position can induce significant changes in the biological activity of compounds .

Physical And Chemical Properties Analysis

2,2’-Bibenzothiazoline has a density of 1.4±0.1 g/cm3, a boiling point of 474.5±45.0 °C at 760 mmHg, and a flash point of 240.8±28.7 °C . It has 2 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond . Its ACD/LogP value is 2.79 .

科学研究应用

Green Chemistry

Benzothiazoles, including 2,2’-Bibenzothiazoline, have played an important role in the field of green chemistry . The development of synthetic processes for these compounds is a significant area of research . For instance, the cyclization of 2-aminobenzenethiol compounds with CO2 and hydrosilane to produce a series of benzothiazoles has been discovered .

Biochemistry

In biochemistry , benzothiazoles are of considerable interest due to their potent and significant biological activities . They are found in various marine and terrestrial natural compounds .

Medicinal Chemistry

Benzothiazoles, including 2,2’-Bibenzothiazoline, play an important role in medicinal chemistry . They render an extensive range of biological activities including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, anti-glutamate and anti-parkinsonism, anticonvulsant, muscle relaxant activities, neuroprotective, and inhibitors of several enzymes .

Pharmaceutical Industry

Due to their potent and significant biological activities, benzothiazoles have great pharmaceutical value . The synthesis of benzothiazoles, including 2,2’-Bibenzothiazoline, is of considerable interest .

Industrial Applications

Benzothiazoles are widely used as vulcanization accelerators, antioxidants, and plant growth regulators . They are also used in the production of imaging reagents, fluorescence materials, and electroluminescent devices .

Synthesis of New Compounds

Benzothiazoles, including 2,2’-Bibenzothiazoline, are used in the synthesis of new compounds with potential medicinal importance . For instance, they are used in the synthesis of thiazolopyrimidines and imidazolothiazoles .

安全和危害

作用机制

Target of Action

The compound is a derivative of benzothiazole, a heterocyclic compound with diverse applications in fields such as pharmaceuticals and materials science . .

Mode of Action

As a benzothiazole derivative, it may share some of the biological activities observed in other benzothiazole compounds, but this requires further investigation .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity, but specific studies on these aspects are lacking .

属性

IUPAC Name |

2-(2,3-dihydro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2S2/c1-3-7-11-9(5-1)15-13(17-11)14-16-10-6-2-4-8-12(10)18-14/h1-8,13-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYPDJBMOMMJHAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(S2)C3NC4=CC=CC=C4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60940918 | |

| Record name | 2,2',3,3'-Tetrahydro-2,2'-bi-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60940918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2'-Bibenzothiazoline | |

CAS RN |

19258-20-9 | |

| Record name | 2,2'-Bibenzothiazoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77506 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2',3,3'-Tetrahydro-2,2'-bi-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60940918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2,2'-Bibenzothiazoline in analytical chemistry?

A1: 2,2'-Bibenzothiazoline plays a crucial role in analytical chemistry as a colorimetric reagent. [] Specifically, it reacts with cadmium ions to form a colored complex, enabling the detection and quantification of cadmium in various samples. This property makes 2,2'-Bibenzothiazoline valuable for environmental monitoring, food safety analysis, and other applications where sensitive cadmium detection is essential.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Azabicyclo[4.2.2]deca-2,4,9-trien-8-one](/img/structure/B102480.png)